molecular formula C19H20N2O3 B2702698 [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1023919-66-5

[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B2702698
CAS No.: 1023919-66-5
M. Wt: 324.38
InChI Key: FCHXOYAXNIIPCJ-UHFFFAOYSA-N
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Description

[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid is a complex organic compound with the molecular formula C19H20N2O3 . It is known for its unique structure, which includes a biphenyl group attached to a piperazine ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Preparation Methods

The synthesis of [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid typically involves multiple steps. One common synthetic route includes the reaction of biphenyl-4-carboxaldehyde with piperazine to form an intermediate, which is then oxidized to yield the final product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(23)12-17-19(24)20-10-11-21(17)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHXOYAXNIIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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